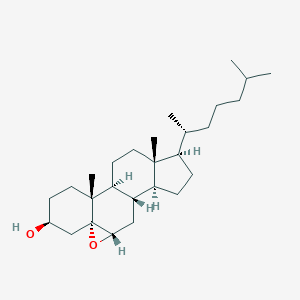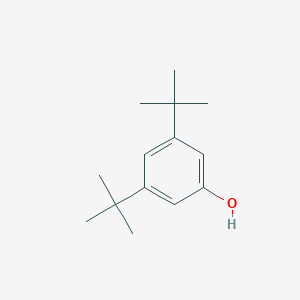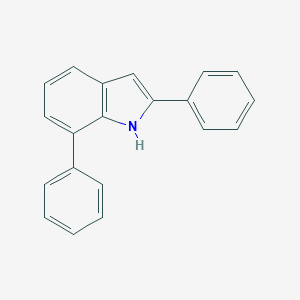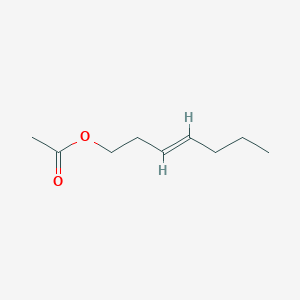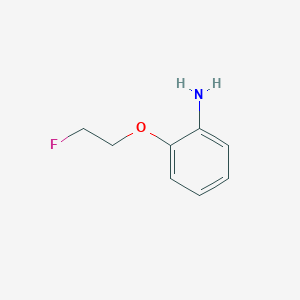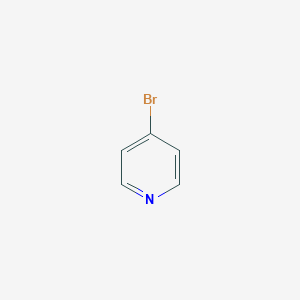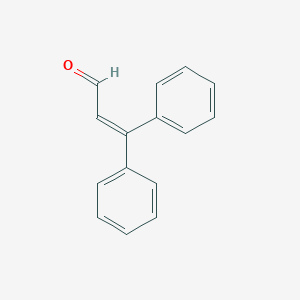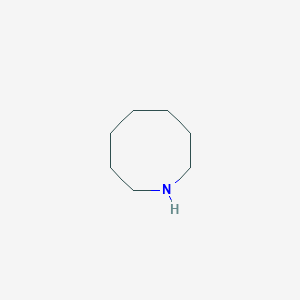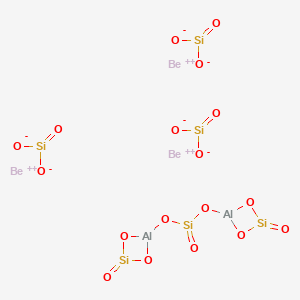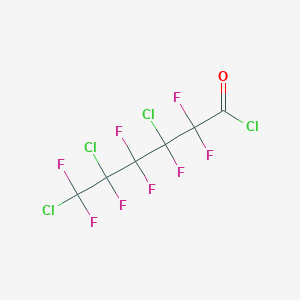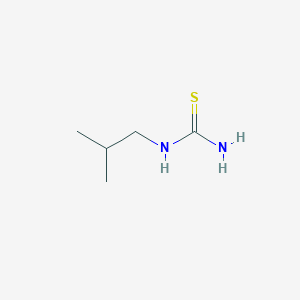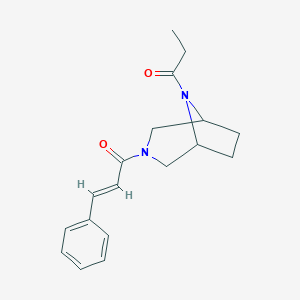
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as PPD, is a compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. PPD is a bicyclic compound that contains a diazabicyclooctane ring system, which is known to exhibit potent biological activity. In
Mechanism Of Action
The exact mechanism of action of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical And Physiological Effects
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammatory diseases. 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. In addition, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to improve cognitive function and reduce the symptoms of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is its potent biological activity, which makes it a valuable tool for studying the mechanisms of inflammation, cancer, and neurological disorders. However, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is also a highly reactive compound and can be difficult to handle in the laboratory. In addition, the synthesis of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane can be challenging and requires specialized equipment and expertise.
Future Directions
There are a number of potential future directions for research on 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane. One area of interest is the development of new synthetic methods for 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane that are more efficient and scalable. Another area of research is the investigation of the potential therapeutic applications of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in the treatment of inflammatory diseases, cancer, and neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane and its effects on various biological systems.
Synthesis Methods
The synthesis of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves the reaction of 3-phenylacryloyl chloride with 8-propionyl-3,8-diazabicyclo[3.2.1]oct-3-ene in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is purified using column chromatography or recrystallization.
Scientific Research Applications
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In addition, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
1507-83-1 |
|---|---|
Product Name |
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(E)-3-phenyl-1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H22N2O2/c1-2-17(21)20-15-9-10-16(20)13-19(12-15)18(22)11-8-14-6-4-3-5-7-14/h3-8,11,15-16H,2,9-10,12-13H2,1H3/b11-8+ |
InChI Key |
OIYONGLUJCXTFW-DHZHZOJOSA-N |
Isomeric SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
synonyms |
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



